molecular formula C17H16ClN5O2 B2990747 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 1005303-37-6

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2990747
CAS No.: 1005303-37-6
M. Wt: 357.8
InChI Key: FWNAVYJUJPANHA-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound known for its intricate structure and potential applications in various scientific fields. The molecule consists of a benzamide core with a chloro substituent at the 4-position, tethered to a 1H-tetrazolylmethyl group attached to a 4-ethoxyphenyl ring. This combination of functional groups makes the compound a versatile subject for synthetic chemistry and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

    • 4-chlorobenzoyl chloride

    • 4-ethoxyphenyl hydrazine

    • Sodium azide

    • Appropriate solvents and catalysts (e.g., dimethylformamide, triethylamine)

  • Reaction Steps:

    • Formation of Benzamide: 4-chlorobenzoyl chloride reacts with an appropriate amine under basic conditions to form the benzamide intermediate.

    • Tetrazole Formation: The formed benzamide is further reacted with 4-ethoxyphenyl hydrazine in the presence of sodium azide to introduce the tetrazole ring via cyclization.

    • Final Assembly: The intermediate is then coupled under suitable conditions to yield the final compound, 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.

Industrial Production Methods: While specific industrial production methods may vary, scaling up typically involves optimizing reaction conditions for large-scale synthesis, ensuring high yields, and employing efficient purification processes to obtain the compound in a pure form.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, primarily at the ethoxyphenyl or tetrazole moieties, depending on the reagents and conditions.

  • Reduction: Reduction reactions may target the chloro group or the tetrazole ring, potentially converting them to their respective reduced forms.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.

  • Reduction: Hydrogenation with palladium on carbon or lithium aluminium hydride.

  • Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.

Major Products: The primary products of these reactions vary based on the specific transformation, ranging from oxidized or reduced derivatives to substituted analogs.

Scientific Research Applications

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide finds applications across several domains:

  • Chemistry: As a versatile intermediate in organic synthesis, it serves as a building block for creating complex molecules.

  • Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: Could be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action hinges on its molecular structure:

  • Molecular Targets: It may interact with various enzymes, receptors, or cellular components, depending on its application.

  • Pathways Involved: Binding to specific proteins or enzymes can modulate biological pathways, influencing cellular processes and therapeutic outcomes.

Comparison with Similar Compounds

  • 4-chloro-N-((1H-tetrazol-5-yl)methyl)benzamide: Lacks the 4-ethoxyphenyl group, potentially altering its chemical behavior and biological activity.

  • 4-ethoxy-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide: The positions of the chloro and ethoxy groups are swapped, which might influence its interaction with molecular targets.

Uniqueness: What sets 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide apart is the specific arrangement and interplay of its functional groups, offering unique reactivity and potential biological effects that may not be observed in its analogs.

Properties

IUPAC Name

4-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNAVYJUJPANHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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